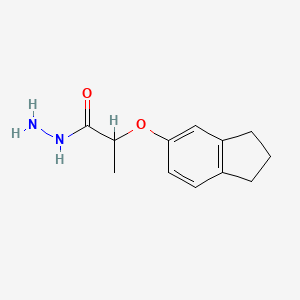

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide typically involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

The process would be optimized for yield and purity, and the product would be subjected to rigorous quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Overview

Hydrazide derivatives, including 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide, have been extensively studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of these compounds can vary based on concentration and temperature.

Case Studies

-

Corrosion Inhibition in Acidic Media

Studies have shown that hydrazide derivatives exhibit mixed-type inhibition behavior, following the Langmuir adsorption isotherm model. For instance, a similar compound demonstrated an inhibition efficiency of up to 94.8% in 1M hydrochloric acid at optimal concentrations and temperatures . -

Temperature Dependence

The efficiency of corrosion inhibitors tends to decrease with increasing temperature. For example, one study indicated that the maximum inhibition efficiency decreased from 91% to 86% when the temperature was raised from 40°C to higher levels . This behavior suggests that while these compounds are effective at lower temperatures, their efficacy diminishes with heat.

Pharmaceutical Applications

Drug Development

The unique chemical structure of this compound makes it a candidate for drug formulation studies. Its hydrazone derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial properties.

Formulation Insights

In the context of cosmetic formulations, hydrazides can be utilized to enhance the stability and efficacy of topical products. Research indicates that the incorporation of such compounds can improve skin penetration and bioavailability of active ingredients .

Analytical Applications

Analytical Chemistry

Hydrazides are also recognized for their utility in analytical chemistry as reagents for detecting various analytes. The compound can participate in forming stable complexes with metal ions, which can be quantified through spectroscopic methods.

Research Findings

A comprehensive review highlighted that hydrazone derivatives demonstrate substantial analytical applications across various fields, including environmental monitoring and quality control in pharmaceuticals . Their ability to form colored complexes enhances their applicability in spectrophotometric analysis.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A precursor in the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide.

2-(2,3-dihydro-1H-inden-5-yloxy)propanamide: A structurally similar compound with different functional groups.

2-(2,3-dihydro-1H-inden-5-yloxy)propanol: Another related compound with an alcohol functional group.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Actividad Biológica

2-(2,3-Dihydro-1H-inden-5-yloxy)propanohydrazide is a hydrazide derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula C₁₂H₁₆N₂O₂ and CAS Number 669745-23-7, is structurally characterized by an indene moiety and a propanohydrazide functional group. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 224.27 g/mol |

| CAS Number | 669745-23-7 |

| MDL Number | MFCD03423134 |

| Hazard Classification | Irritant |

Biological Activities

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways. Here are some notable findings:

Antimicrobial Activity

Research indicates that hydrazide derivatives exhibit significant antimicrobial properties. In a study focusing on various hydrazones and their derivatives, compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Hydrazides have been studied for their anticancer activities, particularly as inhibitors of specific kinases involved in cancer progression. For instance, some derivatives have shown efficacy as GSK-3 inhibitors, which play a critical role in cellular signaling pathways associated with cancer cell proliferation and survival . The specific effects of this compound in cancer models require further investigation but suggest potential therapeutic applications.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes leading to altered metabolic pathways.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Signal Transduction Modulation : By inhibiting kinases such as GSK-3, the compound may influence various signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of hydrazide derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A comparative analysis showed that certain hydrazone derivatives exhibited up to 94% inhibition against bacterial strains at optimal concentrations . This suggests that structural modifications can enhance antimicrobial activity.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with hydrazide derivatives indicated reduced cell viability and increased apoptosis rates compared to controls . These findings highlight the potential for developing new anticancer agents based on this scaffold.

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(12(15)14-13)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYZYHKSNBCYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395742 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669745-23-7 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.